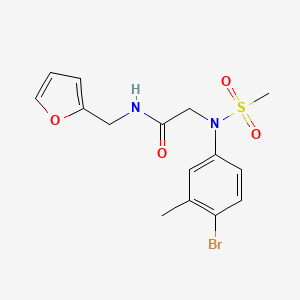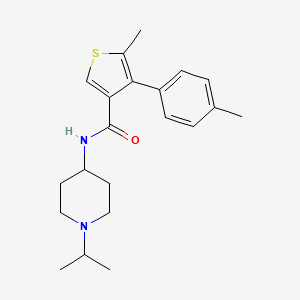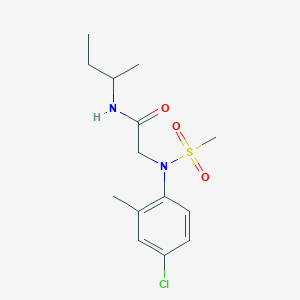![molecular formula C22H16N2O3S B4885467 5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as MRS2179, is a selective P2Y1 receptor antagonist. P2Y1 receptors are G protein-coupled receptors that are involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in different biological systems.
Wirkmechanismus
MRS2179 works by selectively binding to and blocking the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The blockade of P2Y1 receptors by MRS2179 inhibits the downstream signaling pathways that are involved in platelet aggregation, vascular tone regulation, and neurotransmitter release. This mechanism of action makes MRS2179 a valuable tool for investigating the role of P2Y1 receptors in different biological systems.
Biochemical and Physiological Effects:
MRS2179 has been shown to have several biochemical and physiological effects. In platelets, MRS2179 inhibits ADP-induced platelet aggregation, which is a critical step in the formation of blood clots. In blood vessels, MRS2179 reduces vasoconstriction and lowers blood pressure. In the brain, MRS2179 modulates the release of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological processes.
Vorteile Und Einschränkungen Für Laborexperimente
MRS2179 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the P2Y1 receptor, which allows for specific investigation of the receptor's role in different biological systems. Additionally, MRS2179 has a well-established synthesis method, making it readily available for scientific research. However, one of the limitations of MRS2179 is its relatively low potency, which may require higher concentrations for effective inhibition of P2Y1 receptors.
Zukünftige Richtungen
For research could include investigating the role of P2Y1 receptors in different disease states, such as cancer and inflammation, as well as exploring new therapeutic targets for the treatment of cardiovascular and neurological disorders. Furthermore, the development of more potent and selective P2Y1 receptor antagonists could provide new tools for investigating the role of P2Y1 receptors in different biological systems.
Synthesemethoden
MRS2179 can be synthesized using a multistep process that involves the condensation of 4-(1-naphthylmethoxy)benzaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the presence of a base catalyst. The resulting intermediate is then treated with an acid to yield the final product. The synthesis of MRS2179 has been optimized to improve its yield and purity, making it a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
MRS2179 has been extensively used in scientific research to investigate the role of P2Y1 receptors in various biological systems. Studies have shown that MRS2179 can inhibit platelet aggregation, reduce blood pressure, and modulate neurotransmitter release in the brain. In addition, MRS2179 has been used in the study of cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-20-19(21(26)24-22(28)23-20)12-14-8-10-17(11-9-14)27-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H2,23,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFYYOEZKUTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)NC(=S)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4885393.png)


![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
